![molecular formula C16H17FN2O4 B1345332 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid CAS No. 1017384-80-3](/img/structure/B1345332.png)

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

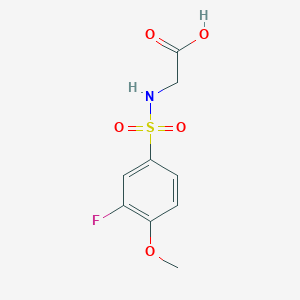

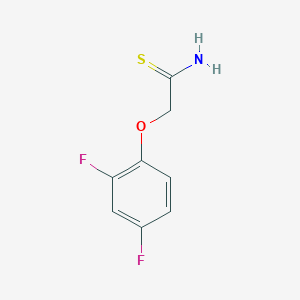

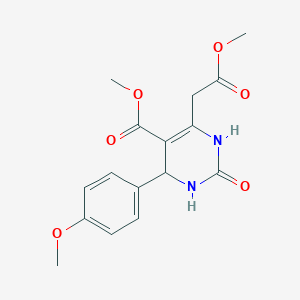

“4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid” is a chemical compound with the empirical formula C12H13FN2O . It is also known by other names such as 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia .

Synthesis Analysis

The synthesis of this compound involves reactions with different substituted aromatic/heterocyclic acid chlorides . The obtained product displayed the three aromatic protons, doublet of doublet at 7.84, doublet at 7.37 and a triplet at 7.20, which were assigned for the three protons of the 6-fluoro-1,2-benzisoxazole moiety in addition to their substituents proton peaks .

Molecular Structure Analysis

The molecular structure of this compound includes a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . The InChI string of this compound is InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 .

Chemical Reactions Analysis

This compound can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .

Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 59-64 °C . Its molecular weight is 220.24 g/mol .

Scientific Research Applications

Antiproliferative Applications

A significant application of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid derivatives is in antiproliferative studies. A study by Prasad et al. (2009) synthesized various derivatives of this compound, evaluating their antiproliferative activity against human skin fibroblast cells and carcinoma cells. These derivatives showed potent antiproliferative activity, particularly compounds 5a, 5d, and 5k.

Structural Studies and Novel Derivative Synthesis

The compound has been a focus in structural studies and novel derivative synthesis. For instance, Wang, Zhou, & Hu (2006) researched its crystalline forms, which is crucial for understanding its pharmacological properties. Additionally, Jiangxi (2014) synthesized related substances of Iloperidone, including variants of this compound, for quality control purposes.

Antimicrobial Studies

Derivatives of this compound have also shown promising results in antimicrobial studies. Priya et al. (2005) synthesized novel derivatives that exhibited significant antimicrobial activity against various pathogenic strains, outperforming some standard drugs.

Antimicrobial and Anti-inflammatory Activities

Further exploring its antimicrobial potential, Rathod et al. (2008) synthesized a series of derivatives that showed good anti-inflammatory and antimicrobial activity. This dual functionality highlights the compound's versatility in drug development.

Other Applications

Additionally, the compound has been investigated in various other applications, such as in the synthesis of fluoroquinolones with antibacterial properties Huang et al. (2010) and as a molecular probe for nanoparticles Bekere et al. (2013). These varied studies underscore the compound's broad potential in scientific research beyond its pharmacological use.

Safety And Hazards

properties

IUPAC Name |

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c17-11-1-2-12-13(9-11)23-18-16(12)10-5-7-19(8-6-10)14(20)3-4-15(21)22/h1-2,9-10H,3-8H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCZUKWKLGQJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)

![1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1345259.png)

![2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1345261.png)

![5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine](/img/structure/B1345265.png)

![Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate](/img/structure/B1345266.png)